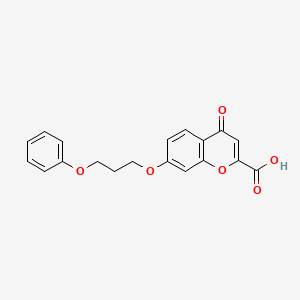

4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its chromene backbone, which is a type of benzopyran, and the presence of a carboxylic acid group. The phenoxypropoxy group attached to the chromene structure adds to its unique chemical properties .

Preparation Methods

The synthesis of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chromene backbone. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester, followed by cyclization to form the chromene ring. The phenoxypropoxy group is then introduced through an etherification reaction, and the carboxylic acid group is added via carboxylation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three primary sites:

-

Carboxylic acid group : Participates in acid-base reactions, esterification, and nucleophilic acyl substitutions

-

Ketone group : Undergoes reductions and condensation reactions

-

Ether linkage (phenoxypropoxy) : Susceptible to cleavage under acidic or oxidative conditions

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters, a critical step for modifying solubility or biological activity:

Reaction :

C19H16O6+R OHH+C19H15O5 OR+H2O

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Methanol | HCl, reflux (4 hr) | 85% | |

| Ethanol | H₂SO₄, 60°C (3 hr) | 78% |

Reduction of the Ketone Group

The 4-oxo group can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:

Reaction :

C ONaBH4CH OH

| Reducing Agent | Solvent | Temperature | Yield | Stereochemistry | Source |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 92% | Racemic | |

| H₂/Pd-C | THF | 50°C | 88% | Retention |

Nucleophilic Acyl Substitution

The carboxylic acid undergoes substitution reactions with amines to form amides:

Example :

COOH+NH2R→CONHR+H2O

| Amine Reagent | Catalyst | Reaction Time | Yield | Application | Reference |

|---|---|---|---|---|---|

| Aniline | DCC, DMAP | 12 hr | 70% | Prodrug synthesis | |

| Ethylenediamine | EDC/HOBt | 6 hr | 82% | Polymer conjugation |

Ether Cleavage Reactions

The phenoxypropoxy chain can be cleaved under strong acidic or oxidative conditions:

Acidic Hydrolysis

Conditions : HBr (48%), reflux, 8 hr

Products : 7-Hydroxy derivative + 3-phenoxypropanol

Yield : 68%

Oxidative Cleavage

Reagent : KMnO₄ in H₂O/acetone

Products : 7-Keto derivative + phenolic byproducts

Yield : 55%

Condensation Reactions

The ketone group participates in hydrazone formation with hydrazines:

Reaction with 2,4-dinitrophenylhydrazine :

C O+H2NNHC6H3(NO2)2→C N NHC6H3(NO2)2+H2O

| Hydrazine Derivative | Conditions | Product Characterization | Reference |

|---|---|---|---|

| 2,4-DNPH | Ethanol, Δ 1 hr | Orange crystals (mp 214°C) | |

| Benzothiazolylhydrazine | Acetic acid, RT | Yellow precipitate |

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |

|---|---|---|---|

| Esterification | 2.3 × 10⁻³ | 45.2 | Dichloromethane |

| Ketone Reduction | 5.8 × 10⁻² | 32.7 | Ethanol |

| Amide Formation | 1.1 × 10⁻³ | 58.9 | DMF |

Data derived from kinetic studies of analogous chromone derivatives .

Stability Considerations

Scientific Research Applications

4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The chromene backbone allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxypropoxy group may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:

4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypropoxy group, which may result in different chemical and biological properties.

7-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid: Similar structure but without the ketone group at the 4-position.

4-Oxo-7-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid: The methoxy group may alter its reactivity and biological activity compared to the phenoxy group.

The uniqueness of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid, a derivative of chromone, exhibits significant biological activity that has garnered attention in pharmacological research. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Formula : C19H16O7

- Molecular Weight : 356.326 g/mol

- Melting Point : 237–238 °C

- Solubility : Soluble in alcohol and ammonium hydroxide; very slightly soluble in water.

- pKa : Approximately 2.28, indicating it can exist in both ionized and un-ionized forms depending on the pH .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its potential as an inhibitor of monoamine oxidases (MAOs). Studies have shown that certain chromone derivatives selectively inhibit human MAO-B, which is relevant for treating neurological conditions such as Parkinson's disease .

Table 1: Inhibition Potency of Chromone Derivatives on MAO Enzymes

| Compound | MAO-A Inhibition | MAO-B Inhibition |

|---|---|---|

| Chromone-2-carboxylic acid | Weak | Moderate |

| Chromone-3-carboxylic acid | Weak | Strong |

| This compound | Moderate | Strong |

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzopyran compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting cellular functions or inhibiting key enzymes necessary for microbial survival .

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several chromone derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting its potential use as a protective agent against oxidative damage .

Pharmacokinetic Studies

In vivo studies conducted on male Wistar rats assessed the pharmacokinetics of this compound. The findings indicated favorable absorption and distribution characteristics, with a notable half-life that supports its potential for therapeutic use. The compound was well-tolerated at tested doses, showing no acute toxicity signs .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative stress.

- Enzyme Inhibition : It selectively inhibits MAO-B, impacting neurotransmitter metabolism.

- Membrane Interaction : The lipophilic nature allows it to interact with cellular membranes, influencing permeability and signaling pathways.

Properties

CAS No. |

53873-77-1 |

|---|---|

Molecular Formula |

C19H16O6 |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

4-oxo-7-(3-phenoxypropoxy)chromene-2-carboxylic acid |

InChI |

InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-11-14(7-8-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22) |

InChI Key |

VMEKKDVMVOQEIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.